Solubility and Salt Form Advantage for Aqueous Assay Compatibility
The hydrochloride salt (CAS 1856025-56-3) is reported to offer enhanced solubility in aqueous solutions compared to the free base form (CAS 1006465-85-5) . This is a critical practical advantage for in vitro assays, where poor solubility of weak bases often limits the maximum testable concentration and can compromise dose-response accuracy. While quantitative solubility data (e.g., mg/mL or thermodynamic solubility in PBS) have not been publicly disclosed for either form, the structural difference between the ionic salt and the neutral free base is universally recognized to favor aqueous solubility [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Enhanced aqueous solubility attributed to hydrochloride salt form (quantitative value not publicly disclosed) |
| Comparator Or Baseline | Free base, CAS 1006465-85-5 (expected to have lower aqueous solubility due to lack of ionization) |
| Quantified Difference | Not reported |
| Conditions | Qualitative assessment based on salt vs. free base forms |
Why This Matters
Prioritization of the hydrochloride salt over the free base is warranted when the experimental protocol requires dissolution in aqueous buffers or cell culture media to achieve the desired test concentrations without co-solvents that may interfere with the assay.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007 Jul 30;59(7):603-16. View Source
